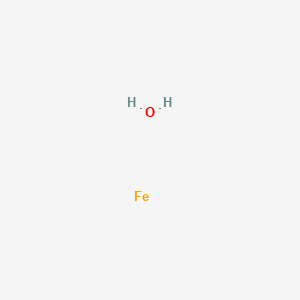Iron(1+), hydroxy-
CAS No.: 15092-05-4
Cat. No.: VC19703781
Molecular Formula: FeH2O
Molecular Weight: 73.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15092-05-4 |
|---|---|
| Molecular Formula | FeH2O |
| Molecular Weight | 73.86 g/mol |
| IUPAC Name | iron;hydrate |
| Standard InChI | InChI=1S/Fe.H2O/h;1H2 |
| Standard InChI Key | WKPSFPXMYGFAQW-UHFFFAOYSA-N |
| Canonical SMILES | O.[Fe] |
Introduction
Chemical Identity and Oxidation States
Iron hydroxides are classified by the oxidation state of the central iron atom. The +1 state (Fe⁺) is thermodynamically unstable under standard aqueous conditions, leading to rapid disproportionation or oxidation to Fe²⁺ or Fe³⁺ . By contrast, Fe(OH)₂ (iron(II) hydroxide) and Fe(OH)₃ (iron(III) hydroxide) are well-documented:
The instability of Fe⁺ in hydroxides necessitates reducing environments for its transient existence, which are seldom encountered outside specialized laboratory conditions .
Structural Characteristics
Iron(II) Hydroxide
Fe(OH)₂ adopts a brucite-like structure, where Fe²⁺ ions are octahedrally coordinated to six hydroxide ligands. Each hydroxide bridges three Fe²⁺ centers, forming layered sheets perpendicular to the O-H bonds . This arrangement is highly sensitive to oxidation, with even trace oxygen leading to partial conversion to Fe³⁺ species, manifesting as greenish "green rust" intermediates .
Iron(III) Hydroxide
Fe(OH)₃ exhibits polymorphism, with common forms including:
-
Goethite (α-FeOOH): Tetragonal unit cells (a = 1.048 nm, c = 0.3023 nm), often forming acicular crystals .
-
Akaganeite (β-FeOOH): Hollandite-type structure, stable under high chloride conditions .
-
Feroxyhyte (δ-FeOOH): Forms under high-pressure marine environments, metastable at surface conditions .
Thermal treatment of β-FeOOH above 200°C yields hematite (α-Fe₂O₃), a process critical in pigment production .
Synthesis and Reactivity
Preparation of Fe(OH)₂
Fe(OH)₂ is synthesized via precipitation under inert atmospheres to prevent oxidation:
In non-deoxygenated solutions, mixed Fe²⁺/Fe³⁺ hydroxides form, altering precipitate color from green to reddish-brown .
Schikorr Reaction
Under anaerobic conditions, Fe(OH)₂ undergoes autoxidation to magnetite (Fe₃O₄):
This reaction is exploited in corrosion science and hydrogen storage research.
Environmental Interactions
Fe(OH)₂ and Fe(OH)₃ act as scavengers for anions like selenite (SeO₃²⁻) via adsorption and reduction:
Such processes mitigate groundwater contamination but may sequester essential nutrients .
Pharmacological Applications
Iron(III)-hydroxide polymaltose complex (IPC), marketed as Maltofer, exemplifies medicinal uses of ferric hydroxides. Key properties include:
| Parameter | Value/Description |
|---|---|
| Bioavailability | 10–15% oral absorption |
| Mechanism | Active transport in duodenum/jejunum |
| Storage | Hepatic ferritin |
| Therapeutic Use | Iron deficiency anemia (since 1978) |
IPC’s macromolecular structure minimizes free iron release, reducing gastrointestinal toxicity compared to Fe²⁺ salts .
Industrial and Historical Significance
Pigments and Ores
-
Limonite: A mixture of FeOOH polymorphs, used as ochre pigment since 2500 BCE .
-
Yellow Iron Oxide (Pigment Yellow 42): FDA-approved for cosmetics and pharmaceuticals .
Water Treatment
Ferric hydroxides coagulate suspended colloids, removing phosphates and heavy metals in wastewater treatment .
Computational Insights
Density functional theory (DFT) studies on hexaaquoiron(III) complexes ([Fe(H₂O)₆]³⁺) reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume